tert-Butyl (r)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

CAS No.: 1373751-75-7

Cat. No.: VC2594369

Molecular Formula: C14H26N2O5

Molecular Weight: 302.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1373751-75-7 |

|---|---|

| Molecular Formula | C14H26N2O5 |

| Molecular Weight | 302.37 g/mol |

| IUPAC Name | tert-butyl (4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |

| Standard InChI | InChI=1S/C14H26N2O5/c1-13(2,3)20-10(17)8-7-9(11(15)18)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H2,15,18)(H,16,19)/t9-/m1/s1 |

| Standard InChI Key | LGODVPQSOIIIMM-SECBINFHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)CC[C@H](C(=O)N)NC(=O)OC(C)(C)C |

| SMILES | CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Basic Properties

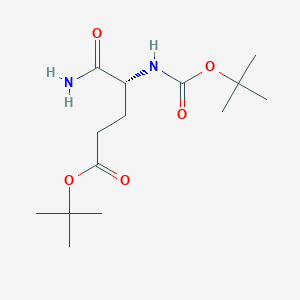

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a modified glutamic acid derivative featuring both tert-butoxycarbonyl (Boc) and tert-butyl ester protecting groups. These groups protect the amino and carboxyl functionalities, respectively, allowing for selective chemical transformations in complex synthesis pathways .

Identification Parameters

The compound is characterized by several key identifiers that establish its unique chemical signature, as outlined in Table 1.

Table 1: Key Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1373751-75-7 |

| Molecular Formula | C₁₄H₂₆N₂O₅ |

| Molecular Weight | 302.37 g/mol |

| IUPAC Name | tert-butyl (4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |

| Standard InChIKey | LGODVPQSOIIIMM-SECBINFHSA-N |

| Purity (Commercial) | ≥97% |

The compound is characterized by a defined stereochemistry at the C-4 position, specifically the R configuration, which is critical for its biological activity and applications in asymmetric synthesis .

Structural Features

The structure of tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate contains several distinctive functional groups that define its chemical behavior:

-

A primary amide group (-CONH₂) at C-5

-

A tert-butoxycarbonyl (Boc) protected amino group at C-4

-

A tert-butyl ester protecting group on the terminal carboxylic acid

-

A stereogenic center at C-4 with the R configuration

These structural elements are represented by the SMILES notation: CC(C)(C)OC(=O)CCC@@HC(N)=O, which encodes both the connectivity and stereochemistry of the molecule .

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate significantly influence its behavior in chemical reactions and its utility in synthesis applications.

Chemical Reactivity

The chemical reactivity of this compound is largely governed by its protective groups:

-

The tert-butoxycarbonyl (Boc) group is acid-labile and can be selectively removed under mildly acidic conditions (typically TFA or HCl in organic solvents)

-

The tert-butyl ester is also acid-sensitive but may require slightly more forceful conditions for cleavage

-

The primary amide group can undergo various transformations, including hydrolysis, reduction, and dehydration

This pattern of differential reactivity makes the compound particularly valuable in multistep synthesis protocols where sequential deprotection is required.

Synthesis and Preparation

The synthesis of tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves a series of protection and modification steps starting from naturally occurring amino acids, particularly glutamic acid derivatives.

Related Synthetic Intermediates

Several structurally related compounds appear in the synthetic literature as key intermediates:

-

tert-butyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoate (an aldehyde variant)

-

(4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester (the S stereoisomer)

-

(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid (lacking the Boc protection)

These related structures highlight the versatility of this compound class in organic synthesis pathways .

Applications in Research and Development

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate has significant applications across several domains of chemical and pharmaceutical research.

Peptide Synthesis

One of the primary applications of this compound is in peptide synthesis, where it serves as a building block with protected functional groups:

-

The presence of orthogonal protecting groups allows for selective deprotection and sequential coupling in solid-phase peptide synthesis

-

The R stereochemistry at C-4 enables the incorporation of this unit into peptides with defined stereochemical control

-

The compound can be used to introduce glutamine residues into peptide sequences after appropriate deprotection steps

Recent Research Developments

Recent research involving tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate and structurally related compounds has expanded our understanding of their utility in various chemical and biological applications.

Synthetic Methodology Advances

Recent methodological advances have improved the synthesis and utilization of protected amino acid derivatives like tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume